2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile
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Overview
Description
2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core substituted with amino, chloro, and fluorophenyl groups, as well as dicarbonitrile functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile
- 2-Amino-4-(2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile
- 2-Amino-4-(2-bromophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile
Uniqueness
The presence of both chloro and fluoro substituents in 2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile distinguishes it from similar compounds. These substituents can significantly influence the compound’s reactivity, biological activity, and overall properties, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C18H13ClFN3 |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
2-amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile |
InChI |
InChI=1S/C18H13ClFN3/c19-14-6-3-7-15(20)17(14)16-11-5-2-1-4-10(11)12(8-21)18(23)13(16)9-22/h3,6-7H,1-2,4-5,23H2 |
InChI Key |
OWACRCABDLOHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=C2C3=C(C=CC=C3Cl)F)C#N)N)C#N |
Origin of Product |
United States |
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